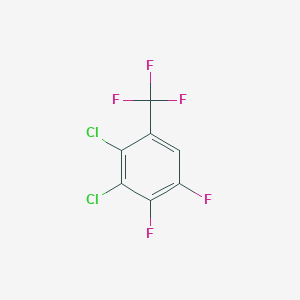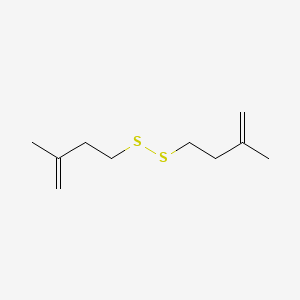
Bis(3-methylbut-3-enyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-methylbut-3-enyl) disulfide is an organic compound with the molecular formula C10H18S2 and a molecular weight of 202.380 It is characterized by the presence of two 3-methylbut-3-enyl groups connected by a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-methylbut-3-enyl) disulfide typically involves the reaction of thiols with oxidizing agents. One common method is the reaction of 3-methylbut-3-enyl thiol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base. The reaction proceeds under mild conditions, resulting in the formation of the disulfide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation of thiols using environmentally friendly oxidizing agents. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Bis(3-methylbut-3-enyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other strong oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Bis(3-methylbut-3-enyl) disulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of bis(3-methylbut-3-enyl) disulfide involves the cleavage and formation of disulfide bonds. In biological systems, it can interact with thiol groups in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The compound’s ability to undergo redox reactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Bis(3-methylbutyl) disulfide: Similar structure but with different alkyl groups.
Bis(3-methyl-3-butenyl) disulfide: Similar structure with variations in the alkyl groups.
Diisopentyl disulfide: Another disulfide compound with different alkyl groups.
Uniqueness: Bis(3-methylbut-3-enyl) disulfide is unique due to its specific alkyl groups and the resulting chemical properties.
Properties
CAS No. |
113960-68-2 |
|---|---|
Molecular Formula |
C10H18S2 |
Molecular Weight |
202.4 g/mol |
IUPAC Name |
2-methyl-4-(3-methylbut-3-enyldisulfanyl)but-1-ene |
InChI |
InChI=1S/C10H18S2/c1-9(2)5-7-11-12-8-6-10(3)4/h1,3,5-8H2,2,4H3 |
InChI Key |
PJAJDNBIZBZBGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCSSCCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
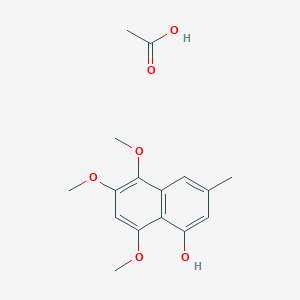
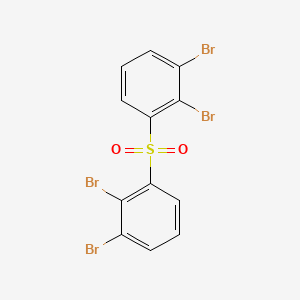

methanone](/img/structure/B14304178.png)
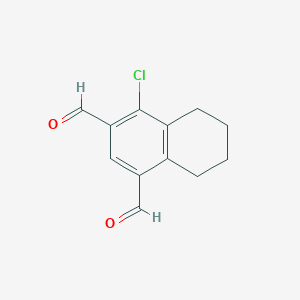
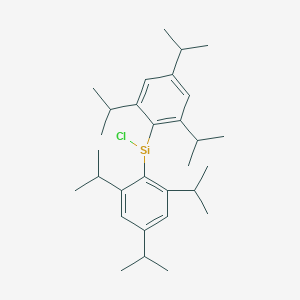
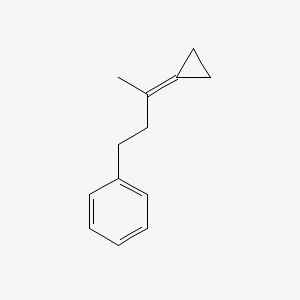
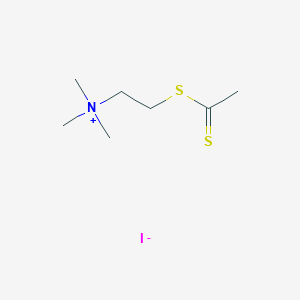
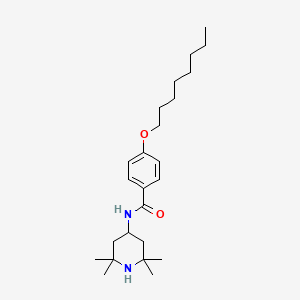

![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)

